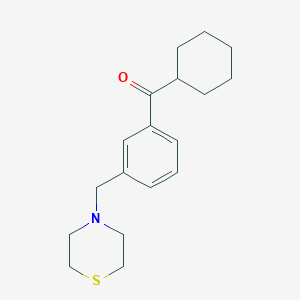

Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone

説明

特性

IUPAC Name |

cyclohexyl-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NOS/c20-18(16-6-2-1-3-7-16)17-8-4-5-15(13-17)14-19-9-11-21-12-10-19/h4-5,8,13,16H,1-3,6-7,9-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQCUTWPJLACON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=CC(=C2)CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643400 | |

| Record name | Cyclohexyl{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-14-2 | |

| Record name | Cyclohexyl{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

- Preparation of cyclohexyl phenyl ketone or its derivatives.

- Introduction of the thiomorpholinomethyl substituent at the 3-position of the phenyl ring via Mannich-type reaction or nucleophilic substitution.

- Purification and characterization of the final product.

Preparation of Cyclohexyl Phenyl Ketone Intermediate

A crucial intermediate in the synthesis is cyclohexyl phenyl ketone, which can be prepared industrially with high yield and selectivity through a multi-step process involving:

- Diels-Alder Reaction : 1,3-butadiene reacts with acrylic acid to form 3-cyclohexene-1-carboxylic acid.

- Hydrogenation : The 3-cyclohexene-1-carboxylic acid is hydrogenated to cyclohexanecarboxylic acid with high conversion.

- Chlorination : Cyclohexanecarboxylic acid is converted to cyclohexanecarbonyl chloride using thionyl chloride or phosphorus trichloride without isolation of the acid intermediate.

- Friedel-Crafts Acylation : Cyclohexanecarbonyl chloride undergoes Friedel-Crafts acylation with benzene or substituted benzene in the presence of anhydrous aluminum trichloride to yield cyclohexyl phenyl ketone.

This method benefits from avoiding intermediate purification steps, reducing complexity and increasing overall yield (>99% conversion and selectivity).

Introduction of Thiomorpholinomethyl Group

The thiomorpholinomethyl substituent is introduced at the 3-position of the phenyl ring typically through a Mannich-type reaction involving:

- The cyclohexyl phenyl ketone intermediate bearing a meta-position reactive site.

- Thiomorpholine as the amine source.

- Formaldehyde or a formaldehyde equivalent as the methylene source.

The Mannich reaction proceeds under controlled conditions, often in the presence of a suitable solvent and catalyst, to yield this compound with high purity.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Yield/Selectivity | Notes |

|---|---|---|---|

| Diels-Alder Reaction | 1,3-Butadiene + Acrylic acid, solvent optional (benzene or non-aromatic) | High conversion | Solvent choice affects side reactions |

| Hydrogenation | H2 gas, catalyst (e.g., Pd/C), mild temp | >99% conversion | Converts cyclohexene to cyclohexane ring |

| Chlorination | Thionyl chloride or PCl3, reflux, 1-2 mol equiv | >99% conversion/selectivity | No isolation of acid intermediate |

| Friedel-Crafts Acylation | AlCl3, benzene or non-aromatic solvent, ambient to mild heating | >99% yield/selectivity | One-pot process with chlorination step |

| Mannich Reaction (Thiomo. intro.) | Thiomorpholine, formaldehyde, solvent, catalyst, controlled temp | High yield (varies) | Position-selective substitution at meta |

Purification and Characterization

The final compound is purified typically by chromatographic techniques or recrystallization to achieve high purity suitable for research or industrial use. Characterization involves:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution pattern.

- Mass Spectrometry (MS) for molecular weight confirmation.

- Infrared (IR) spectroscopy to identify functional groups.

- Elemental analysis for composition verification.

Research Findings and Analysis

- The synthetic route leveraging the chlorination and Friedel-Crafts acylation in a single reactor without intermediate purification significantly improves efficiency and reduces waste.

- The Mannich reaction introducing the thiomorpholinomethyl group is sensitive to reaction conditions, with solvent choice and temperature impacting yield and regioselectivity.

- The compound's synthesis has been optimized to achieve molecular weight of 303.5 g/mol with confirmed structure by InChI and SMILES identifiers, ensuring reproducibility.

Summary Table of Preparation Methods

化学反応の分析

Types of Reactions

Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity : Research indicates that cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. For instance, studies have shown that this compound can reduce cell viability in a dose-dependent manner, particularly in human T-lymphocyte and renal carcinoma cell lines. The compound's interaction with specific cellular receptors and enzymes suggests potential therapeutic benefits in treating cancers .

Neuroprotective Effects : Preliminary findings suggest that this compound may also have neuroprotective properties. In animal models of neurodegenerative diseases, administration of this compound has been associated with improved cognitive function and reduced oxidative stress, indicating its potential role in protecting neuronal cells from damage .

Photoinitiation in Polymerization

This compound functions as an effective photoinitiator in UV curing systems. Its ability to generate free radicals upon exposure to UV light makes it suitable for initiating polymerization processes in various applications, including coatings, inks, and adhesives. The compound's non-yellowing characteristics are particularly advantageous for applications requiring aesthetic quality, such as varnishes and plastic coatings .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, which can modulate metabolic pathways critical for cellular function. This property could lead to therapeutic applications in metabolic disorders or conditions where enzyme regulation is crucial. Research is ongoing to elucidate the specific enzymes affected by this compound and the implications for drug design .

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Cytotoxicity in cancer cell lines | |

| Neuroprotection | Reduced oxidative stress | |

| Enzyme Inhibition | Modulation of metabolic pathways |

Anticancer Research

A study evaluated the effects of this compound on various cancer cell lines, demonstrating significant reductions in cell viability linked to apoptosis induction and G2/M phase cell cycle arrest.

Neuroprotection

In an Alzheimer's disease model, administration of the compound resulted in improved cognitive performance and a decrease in amyloid plaque formation, highlighting its potential neuroprotective role.

作用機序

The compound exerts its effects primarily through the inhibition of protein kinase B (PKB/Akt). This inhibition disrupts various cellular signaling pathways involved in cell growth, survival, and metabolism. By targeting these pathways, Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone can induce apoptosis in cancer cells and modulate metabolic processes in diabetes.

類似化合物との比較

Comparison with Structurally Similar Compounds

Cyclohexyl 3-(Morpholinomethyl)phenyl Ketone (CAS: 898792-42-2)

- Molecular Formula: C₁₈H₂₅NO₂

- Molecular Weight : 287.4 g/mol

- Key Differences :

- The thiomorpholine group in the target compound is replaced by morpholine (oxygen instead of sulfur).

- The sulfur atom in thiomorpholine increases polarizability and may enhance nucleophilicity compared to morpholine’s oxygen.

- Stability : Morpholine derivatives generally exhibit higher oxidative stability, while thiomorpholine’s sulfur may reduce thermal stability under high-temperature conditions .

- Applications : Both compounds are used in asymmetric catalysis and pharmaceutical synthesis, but the morpholine variant is more commonly discontinued in commercial catalogs .

Cyclohexyl Phenyl Ketone (CAS: 712-50-5)

- Molecular Formula : C₁₃H₁₆O

- Molecular Weight : 188.27 g/mol

- Key Differences: Lacks the thiomorpholinomethyl substituent, making it a simpler aryl ketone. Reactivity: Undergoes dehydrogenative aromatization to form benzophenone under catalytic conditions, a reaction pathway less accessible in the thiomorpholine-substituted derivative due to steric hindrance . Kinetics: Reacts with sodium borohydride at a relative rate of 0.25 (vs. acetophenone = 1.0 at 0°C), slower than cyclopentyl phenyl ketone (0.36) but faster than cyclopropyl analogs (0.12) .

Cyclopentyl 3-(Thiomorpholinomethyl)phenyl Ketone (CAS: 898788-11-9)

Thiophene Fentanyl Hydrochloride (CAS: 2306823-39-0)

- Molecular Formula : C₂₄H₂₆N₂OS·HCl

- Molecular Weight : 427.0 g/mol

- Demonstrates the role of thiomorpholine in enhancing bioavailability and receptor binding affinity in medicinal chemistry .

Physicochemical and Reactivity Data

Table 1. Comparative Properties of Cyclohexyl 3-(Thiomorpholinomethyl)phenyl Ketone and Analogs

生物活性

Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone is a compound of interest due to its potential biological activities, including antimicrobial properties and interactions with various biochemical pathways. This article explores the synthesis, biological activity, and mechanisms of action of this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound involves several key reactions. The primary method includes the reaction of cyclohexanecarbonyl chloride with thiomorpholine derivatives, leading to the formation of the desired ketone structure. The process typically achieves high conversion rates and selectivity, often exceeding 99% for the key intermediates involved in the synthesis .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated significant antibacterial activity against various strains of bacteria, particularly Gram-positive bacteria. The minimal inhibitory concentrations (MICs) ranged from 250 µg/mL to 500 µg/mL, indicating moderate efficacy .

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 250-500 | >1000 |

| Micrococcus luteus | 250-500 | >1000 |

| Bacillus subtilis | 250-500 | >1000 |

The compound also exhibited antifungal activity, although this was less pronounced compared to its antibacterial effects. The MIC values for antifungal activity were reported at around 500 µg/mL for some strains .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial cells. The thiomorpholine moiety may facilitate covalent bonding with nucleophilic sites on proteins, potentially disrupting their function and leading to cell death .

Case Studies

- Antibacterial Activity Study : A study evaluated the antibacterial activity of this compound against common pathogens. The results indicated a notable reduction in bacterial growth, particularly in Gram-positive strains, suggesting a possible application in treating infections caused by these microorganisms.

- Antifungal Activity Assessment : Another investigation focused on the compound's antifungal properties. While showing moderate effectiveness against certain fungi, further modifications to the chemical structure were suggested to enhance its antifungal capabilities.

Q & A

Q. What are the synthetic strategies for preparing Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone, and how do reaction conditions influence yield?

Synthesis typically involves multi-step protocols:

- Step 1: Introduce the thiomorpholinomethyl group to the phenyl ring via nucleophilic substitution or Mannich-type reactions. For example, coupling 3-bromophenyl ketone with thiomorpholine under basic conditions (e.g., K₂CO₃ in DMF) to form the thiomorpholinomethyl substituent .

- Step 2: Attach the cyclohexyl group via Friedel-Crafts acylation or Grignard reactions. Cyclohexylmagnesium bromide can react with a substituted benzoyl chloride derivative to form the ketone .

- Optimization: Phase-transfer catalysis (e.g., using tetrahalogenomethanes and alkali hydroxides) improves yields for α-hydroxylated ketones, a strategy adaptable to this compound .

Q. How can the structure and conformation of this compound be characterized experimentally?

- X-ray Crystallography: Resolve solid-state conformations using ORTEP models. For example, similar cyclohexyl-phenyl systems show pseudo-axial orientations of substituents due to packing forces .

- NMR Spectroscopy: Analyze - and -NMR to confirm regiochemistry. The thiomorpholinomethyl group’s methylene protons typically appear as multiplets near δ 2.5–3.5 ppm, while the cyclohexyl group shows distinct multiplet patterns for axial/equatorial protons .

Advanced Research Questions

Q. How do steric and electronic effects of the thiomorpholinomethyl group influence the compound’s reactivity in reduction reactions?

- Kinetic Studies: Compare reduction rates with sodium borohydride (NaBH₄) across analogs (e.g., phenyl vs. thiomorpholinomethyl-substituted ketones). Cyclohexyl phenyl ketones exhibit first-order kinetics with respect to both ketone and NaBH₄, as shown in similar systems .

- Steric Hindrance: The bulky thiomorpholinomethyl group may slow hydride attack at the carbonyl carbon. Rate constants for cyclohexyl phenyl ketone at 0°C are 0.25 (relative to acetophenone = 1), suggesting steric effects dominate over electronic contributions .

Q. What computational methods are suitable for modeling the conformational flexibility of this compound, and how do they correlate with experimental data?

- Molecular Dynamics (MD): Simulate rotational barriers of the thiomorpholinomethyl group. Use software like Gaussian or ORCA to calculate torsional energy profiles.

- Density Functional Theory (DFT): Optimize ground-state geometries and compare with X-ray data. For example, cyclohexyl-phenyl systems show conformational preferences for chair-like cyclohexane rings and planar phenyl groups .

Q. How does ring size (e.g., cyclohexyl vs. cyclopentyl) affect the compound’s stability and reactivity in photochemical applications?

- Photodegradation Studies: Compare quantum yields of degradation under UV light. Cyclohexyl groups generally enhance stability due to reduced ring strain vs. cyclopentyl analogs .

- Thermal Analysis: Differential Scanning Calorimetry (DSC) reveals melting points and glass transitions. Cyclohexyl methacrylate derivatives, for instance, have glass transition temperatures () near 92°C, indicating rigid backbone contributions .

Q. What analytical challenges arise in detecting trace impurities during synthesis, and how can they be resolved?

- HPLC-MS: Use reverse-phase chromatography with C18 columns and ESI-MS to identify byproducts (e.g., incomplete substitution at the phenyl ring).

- GC-FID: Monitor volatile intermediates (e.g., unreacted thiomorpholine) with flame ionization detection. Method validation should follow ICH guidelines for precision (<2% RSD) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。